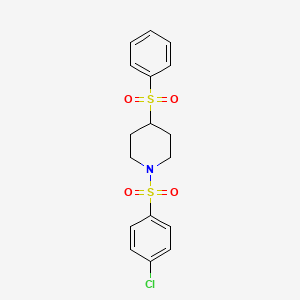

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

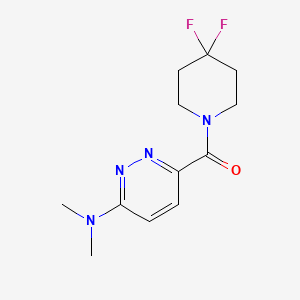

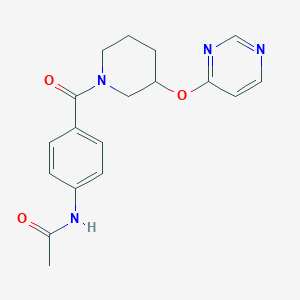

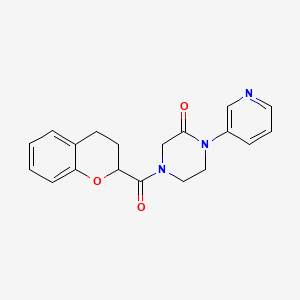

This compound contains two sulfonyl groups attached to a piperidine ring. The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic group. In this case, the organic groups are a 4-chlorophenyl group and a phenyl group. The piperidine ring is a common structural motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The compound has a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has two sulfonyl groups attached to the piperidine ring, one with a phenyl group and the other with a 4-chlorophenyl group .Chemical Reactions Analysis

The sulfonyl groups in this compound might undergo various reactions. For example, they could be reduced to sulfides or eliminated to form alkenes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the sulfonyl groups and the piperidine ring, as well as the chlorine atom on one of the phenyl rings, would influence its properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has demonstrated the synthesis of novel compounds containing the sulfonyl and piperidine structures, highlighting their significance in medicinal chemistry. A study conducted by Karaman et al. (2016) explored the synthesis of new sulfonyl hydrazone compounds featuring piperidine derivatives. These compounds were evaluated for their antioxidant and anticholinesterase activities. The findings revealed that some derivatives exhibited significant antioxidant capacity and anticholinesterase activity, suggesting potential for therapeutic applications in conditions associated with oxidative stress and cholinesterase inhibition (Karaman et al., 2016).

Crystal Structure Analysis

Another facet of research on this compound involves the investigation of its crystal structure. Girish et al. (2008) synthesized a related compound, [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, and conducted a detailed analysis of its crystal structure through X-ray crystallography. This study provides insights into the molecular geometry and intermolecular interactions, contributing to a deeper understanding of the structural characteristics of such compounds (Girish et al., 2008).

Antimicrobial Activity

Vinaya et al. (2009) explored the antimicrobial potential of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants. The study revealed that specific derivatives displayed significant antimicrobial activities, suggesting their potential use in agricultural applications to protect crops from bacterial and fungal infections (Vinaya et al., 2009).

Cyclin-Dependent Kinase Inhibitors

Griffin et al. (2006) reported the development of beta-aminoethylsulfones as inhibitors of the cyclin-dependent kinase CDK2, a key regulator of the cell cycle. This research indicates the potential of derivatives of the compound for cancer therapy, particularly in inhibiting the proliferation of cancer cells by targeting CDK2 (Griffin et al., 2006).

Direcciones Futuras

Propiedades

IUPAC Name |

4-(benzenesulfonyl)-1-(4-chlorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO4S2/c18-14-6-8-17(9-7-14)25(22,23)19-12-10-16(11-13-19)24(20,21)15-4-2-1-3-5-15/h1-9,16H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLSDCRXZARJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Chlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyl-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-urea](/img/structure/B2872467.png)

![N-(4-ethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2872470.png)

![3-((1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2872472.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide](/img/structure/B2872478.png)